4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and the stability of the resulting triazole ring.Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . It is a stable structure that is difficult to cleave .Scientific Research Applications
Gas-phase Elimination Reactions
Research on the gas-phase elimination reactions of 4-arylideneimino-1,2,4-triazol-3(2H)-ones and their thio analogues has provided insights into the reactivity and stability of similar compounds. This study highlighted the elimination products as substituted benzonitriles, supporting the chemical's utility in synthesizing novel organic molecules through gas-phase reactions (Al-Awadi et al., 2001).
Synthesis and Reactivity
Another study focused on the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, showcasing the compound's potential in creating hydrazones and their subsequent transformation into various heterocyclic derivatives. This research underscores the compound's versatility in synthesizing a wide range of heterocyclic compounds (Farag et al., 1996).
Selective Androgen Receptor Modulators (SARMs)
A significant study was conducted on the development of novel selective androgen receptor modulators (SARMs), including a derivative similar to the compound . This research highlighted the compound's potential in exhibiting anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, suggesting its application in therapeutic treatments and drug discovery (Aikawa et al., 2017).
HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors
Research into 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme demonstrated the compound's potential in influencing hypoxia-related processes. The study presents a novel binding mode, indicating the compound's role in developing treatments for conditions associated with hypoxia (Ahmed et al., 2017).
Future Directions
properties
IUPAC Name |
4-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-11-14-3-1-13(2-4-14)5-6-16(22)20-9-7-15(12-20)21-10-8-18-19-21/h1-4,8,10,15H,5-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMILOPDAAFWKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile |
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